molecular formula C15H20N4O5 B10984981 N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine

Cat. No.: B10984981
M. Wt: 336.34 g/mol
InChI Key: OLMFJCQXBLDYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine is a synthetic derivative featuring a cyclohepta[c]pyridazinone core conjugated to a glycylglycine dipeptide via an acetyl linker. The cyclohepta[c]pyridazinone scaffold is notable for its bicyclic structure, which combines a seven-membered cycloheptane ring fused with a pyridazinone moiety.

Properties

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

2-[[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H20N4O5/c20-12(17-8-15(23)24)7-16-13(21)9-19-14(22)6-10-4-2-1-3-5-11(10)18-19/h6H,1-5,7-9H2,(H,16,21)(H,17,20)(H,23,24)

InChI Key

OLMFJCQXBLDYKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine typically involves multiple steps, starting with the formation of the cycloheptapyridazin ring. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired ring structure. The subsequent steps involve the acetylation of the ring system and the addition of glycylglycine moieties under controlled conditions to ensure the correct attachment and configuration of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives with different properties.

Scientific Research Applications

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic synthesis pathways.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease processes.

    Industry: The compound may be used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following compounds share the cyclohepta[c]pyridazinone core but differ in substituent groups, leading to distinct physicochemical and biological properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (Da) Substituent Group(s) Key Features
N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine (Target) Not explicitly reported Estimated ~400* Glycylglycine (polar dipeptide) High polarity, potential for aqueous solubility, peptide-targeting motifs.
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide C₁₉H₁₇F₃N₄O₃S 438.42 6-(Trifluoromethoxy)benzothiazole Lipophilic trifluoromethoxy group, enhanced metabolic stability.
N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-L-valine C₁₆H₂₃N₃O₄ 321.37 L-Valine (branched-chain amino acid) Moderate lipophilicity, potential for improved membrane permeability.
N-(2,2-dimethyloxan-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide C₁₈H₂₇N₃O₃ 333.43 2,2-Dimethyloxan-4-yl (tetrahydropyran derivative) Ether oxygen for solubility, steric bulk may limit target engagement.

*Estimated based on structural similarity to compounds in .

Biological Activity

N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a unique cycloheptapyridazinone structure combined with an acetylated glycylglycine moiety. The molecular formula is C19H23N3O4C_{19}H_{23}N_{3}O_{4} with a molecular weight of 357.4 g/mol. Its structural complexity suggests diverse interactions with biological targets.

Property Value
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
IUPAC NameN-(2,5-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
InChI KeyOZNMATPWZKCJHG-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of cycloheptapyridazine compounds exhibit strong antibacterial properties . For instance, studies have shown that similar compounds display significant bactericidal effects against various strains of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1 summarizes the antimicrobial efficacy of related compounds:

Compound Bacterial Strain Zone of Inhibition (mm)
3-Acetyl-1,3,4-oxadiazolineMRSA25
3-Acetyl-1,3,4-oxadiazolineEscherichia coli20
3-Acetyl-1,3,4-oxadiazolineStaphylococcus epidermidis22

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies on L929 fibroblast cells indicate that certain derivatives of this compound do not exhibit significant cytotoxicity at lower concentrations but can show increased viability at specific doses .

Table 2 illustrates the cytotoxic effects observed:

Dose (µM) Cell Viability (%) at 24h Cell Viability (%) at 48h
2007768
1009292
507467

The biological activity of this compound is likely mediated through interactions with specific cellular targets. The compound may inhibit key enzymes or receptors involved in bacterial growth or inflammation pathways. Further studies are necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacteria. For instance:

  • A study demonstrated that derivatives showed superior activity compared to standard antibiotics like ciprofloxacin .
  • Another investigation into the lipophilicity and solubility profiles of these compounds revealed favorable characteristics for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.